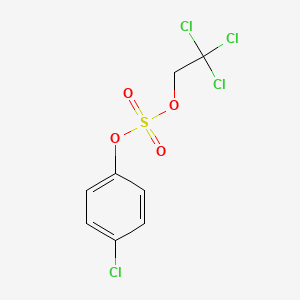

4-Chlorophenyl 2,2,2-trichloroethyl sulfate

Descripción

4-Chlorophenyl 2,2,2-trichloroethyl sulfate is a sulfated metabolite of polychlorinated biphenyls (PCBs), characterized by a biphenyl core with a 4-chlorophenyl group and a 2,2,2-trichloroethyl sulfate ester moiety. This compound is synthesized via sulfation of hydroxylated PCB intermediates using 2,2,2-trichloroethyl chlorosulfate in the presence of catalysts like DMAP . Its structure has been confirmed by NMR, IR, and X-ray crystallography, revealing key geometric parameters such as bond lengths and dihedral angles critical for stability and biological interactions .

Structure

3D Structure

Propiedades

Número CAS |

653605-20-0 |

|---|---|

Fórmula molecular |

C8H6Cl4O4S |

Peso molecular |

340.0 g/mol |

Nombre IUPAC |

(4-chlorophenyl) 2,2,2-trichloroethyl sulfate |

InChI |

InChI=1S/C8H6Cl4O4S/c9-6-1-3-7(4-2-6)16-17(13,14)15-5-8(10,11)12/h1-4H,5H2 |

Clave InChI |

ORZZRJVBVDDZGV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1OS(=O)(=O)OCC(Cl)(Cl)Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

Two-Step Sulfonation-Esterification

The most widely reported method involves sequential sulfonation of 4-chlorophenol followed by esterification with 2,2,2-trichloroethanol:

- Sulfonation :

- Reagents : 4-Chlorophenol, chlorosulfonic acid.

- Conditions : Reaction at 0–5°C for 1–2 hours under inert atmosphere.

- Esterification :

- Reagents : Sulfonated intermediate, 2,2,2-trichloroethanol.

- Conditions : Stirring at room temperature for 3–4 hours in dichloromethane or tetrahydrofuran (THF).

One-Pot Synthesis Using TCE Chlorosulfate

A streamlined approach employs 2,2,2-trichloroethyl chlorosulfate (TCE chlorosulfate) as a sulfating agent:

- Reagents :

- 4-Chlorophenol (1.0 equiv), TCE chlorosulfate (1.2 equiv), N,N-dimethylaminopyridine (DMAP, 1.0 equiv), triethylamine (1.2 equiv).

- Procedure :

- TCE chlorosulfate in THF is added dropwise to a mixture of 4-chlorophenol, DMAP, and triethylamine.

- Stirred at room temperature for 2 hours.

- Workup :

- Washed with 1 M HCl, brine, and purified via silica gel chromatography (hexane/ethyl acetate, 10:1).

Alternative Solvent Systems

Patents describe variations using aromatic or chlorinated solvents:

| Solvent | Base | Temperature | Yield |

|---|---|---|---|

| Toluene | Sodium carbonate | 0–5°C | 72% |

| Dichloromethane | Triethylamine | RT | 68% |

| Acetonitrile | Pyridine | 50°C | 61% |

Reaction Optimization

Catalytic Efficiency

Temperature and Time

- Optimal esterification occurs at 25–30°C for 2 hours. Prolonged heating (>6 hours) leads to decomposition.

Purification and Isolation

Column Chromatography

Recrystallization

Analytical Characterization

Análisis De Reacciones Químicas

Tipos de Reacciones

El sulfato de 2,2,2-tricloroetil 4-clorofenilo experimenta varias reacciones químicas, que incluyen:

Reacciones de Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica donde el grupo tricloroetil es reemplazado por otros nucleófilos.

Oxidación y Reducción: El anillo fenilo puede sufrir reacciones de oxidación y reducción, alterando las propiedades electrónicas del compuesto.

Reactivos y Condiciones Comunes

Sustitución Nucleofílica: Los reactivos comunes incluyen nucleófilos como aminas y tioles. Las reacciones generalmente se llevan a cabo en solventes apróticos polares como dimetilformamida (DMF) o dimetilsulfóxido (DMSO).

Oxidación: Se utilizan reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas.

Reducción: Se emplean agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) en condiciones anhidras.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la sustitución nucleofílica con una amina puede producir un derivado de sulfonamida, mientras que la oxidación del anillo fenilo puede producir un derivado de quinona.

Aplicaciones Científicas De Investigación

Sulfated Sugars and Oligosaccharides

The compound has been utilized in the synthesis of sulfated sugars, which are essential for studying glycan structures and their biological functions. The high solubility of trichloroethyl sulfated sugars in nonpolar solvents facilitates the synthesis of complex oligosaccharides like chondroitin sulfates. These oligosaccharides have been shown to exhibit significant bioactivities that depend on their sulfation patterns .

Case Study: Chondroitin Sulfate Synthesis

A study demonstrated the successful synthesis of chondroitin sulfate disaccharides using trichloroethyl sulfate as a reagent. The research highlighted the compound's ability to selectively introduce sulfate groups at specific positions on sugar molecules, thus allowing for the exploration of structure-activity relationships in glycosaminoglycans .

Environmental Science

Metabolic Pathways and Toxicology

Research indicates that compounds like 4-chlorophenyl 2,2,2-trichloroethyl sulfate can be involved in metabolic pathways leading to the formation of persistent environmental contaminants. Understanding these pathways is crucial for assessing the ecological impact of chlorinated phenols and their derivatives. Studies have shown that these metabolites can have adverse health effects, including potential carcinogenicity .

Mecanismo De Acción

El mecanismo de acción del sulfato de 2,2,2-tricloroetil 4-clorofenilo implica su interacción con nucleófilos, lo que lleva a la formación de productos de sustitución. El grupo tricloroetil actúa como un grupo saliente, facilitando el ataque nucleofílico. El anillo fenilo también puede participar en reacciones de transferencia de electrones, lo que influye en la reactividad y estabilidad del compuesto.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Bond Lengths and Stability

CAr–O Bond Lengths :

Compound CAr–O Bond Length (Å) Reference 4-Chlorophenyl 2,2,2-trichloroethyl sulfate 1.432–1.449 2′,3,5′,5-Tetrachloro analog 1.405 Chlorine substituents ortho to the sulfate group reduce electron density on the oxygen atom, shortening the CAr–O bond and enhancing stability .

- S–O Ester Bond Lengths: Compound S–O Bond Length (Å) Reference Non-chlorinated analogs 1.563–1.586 3,4′,5-Trichloro analog 1.590–1.600 Chlorine substituents ortho to the sulfate group weaken the S–O bond, decreasing metabolic stability .

Dihedral Angles and Conformation

The dihedral angle between biphenyl rings determines molecular planarity and affinity for cellular targets:

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| 4-Chlorophenyl 2,2,2-trichloroethyl sulfate | 4.9 (solid state) | |

| 3,4′,5-Trichloro analog | 35.0–37.8 |

Planar conformations (e.g., 4.9°) are stabilized by crystal packing effects, while bulkier substituents increase torsional angles, reducing biological activity .

Toxicity and Metabolic Implications

- Sulfated PCB metabolites, including 4-chlorophenyl derivatives, inhibit cytosolic sulfotransferases and may contribute to bladder carcinogenesis via urinary stone formation .

- Chlorinated analogs exhibit higher persistence in biological systems due to reduced hydrolysis rates compared to non-chlorinated derivatives .

Crystallographic Comparisons

X-ray studies reveal that chlorine substituents influence molecular packing. For example, 3′,4′-dichlorobiphenyl-4-yl 2,2,2-trichloroethyl sulfate forms pseudo-inversion-related dimers in the crystal lattice, maximizing intermolecular interactions despite unfavorable dihedral angles .

Actividad Biológica

4-Chlorophenyl 2,2,2-trichloroethyl sulfate (CAS No. 653605-20-0) is a synthetic compound that has garnered interest due to its potential biological activities and environmental implications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects on various biological systems.

4-Chlorophenyl 2,2,2-trichloroethyl sulfate is characterized by its chlorinated phenyl group and a sulfate moiety. The compound's molecular formula is , with a molecular weight of approximately 343.06 g/mol. Its structure plays a crucial role in its reactivity and biological interactions.

Synthesis and Characterization

The synthesis of 4-Chlorophenyl 2,2,2-trichloroethyl sulfate involves the sulfation of chlorophenols using 2,2,2-trichloroethyl chlorosulfate. This method has been documented to yield high purity compounds suitable for biological studies . Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.

The biological activity of 4-Chlorophenyl 2,2,2-trichloroethyl sulfate is primarily attributed to its ability to interact with biological nucleophiles. These interactions can lead to the formation of adducts with proteins and nucleic acids, potentially disrupting normal cellular functions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : Exposure to this sulfate can induce oxidative stress through ROS production, leading to cellular damage and apoptosis in sensitive cell types .

Biological Activity

Research indicates that compounds similar to 4-Chlorophenyl 2,2,2-trichloroethyl sulfate exhibit a range of biological activities:

- Anticancer Properties : Some studies suggest that chlorinated phenols can exhibit cytotoxic effects against cancer cell lines by inducing apoptosis .

- Endocrine Disruption : Chlorinated compounds are known for their potential endocrine-disrupting effects, influencing hormonal pathways in various organisms .

- Toxicity Studies : In vivo studies using model organisms like zebrafish have demonstrated that exposure to related chlorinated compounds can lead to developmental abnormalities and increased mortality rates due to oxidative stress .

Case Studies

- Zebrafish Model : A study investigating the effects of related chlorinated compounds revealed significant morphological deformities in zebrafish embryos following exposure. The study highlighted alterations in gene expression related to oxidative stress and apoptosis pathways .

- Cell Line Studies : Research on human cell lines showed that exposure to chlorinated phenols resulted in increased cell death rates via apoptotic pathways. The involvement of mitochondrial signaling was particularly noted .

Comparative Analysis

The following table summarizes the biological activities of 4-Chlorophenyl 2,2,2-trichloroethyl sulfate compared to other chlorinated phenolic compounds:

| Compound Name | Anticancer Activity | Endocrine Disruption | Oxidative Stress Induction |

|---|---|---|---|

| 4-Chlorophenyl 2,2,2-trichloroethyl sulfate | Moderate | Yes | High |

| 2,4-Dichlorophenol | High | Yes | Moderate |

| Pentachlorophenol | Very High | Yes | High |

Q & A

Q. What are the standard synthetic routes for 4-chlorophenyl 2,2,2-trichloroethyl sulfate?

The compound is typically synthesized via sulfation of hydroxylated precursors. A common method involves reacting 4-chlorobiphenyl-4-ol with 2,2,2-trichloroethyl chlorosulfate in anhydrous dichloromethane, using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds under mild conditions (room temperature, 24–48 hours) to yield the sulfate diester. Slow evaporation of methanol solutions produces crystals suitable for structural analysis .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. Key parameters include bond lengths (e.g., CAr–O: 1.426–1.449 Å) and dihedral angles between aromatic rings (4.9° in the title compound). Data collection uses a Nonius Kappa CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å). Refinement via SHELX software achieves R-factors <0.06 for high precision .

Q. What spectroscopic techniques validate its purity and structure?

Nuclear magnetic resonance (NMR) confirms substituent positions (e.g., ¹H NMR for aromatic protons, ¹³C NMR for quaternary carbons). Infrared (IR) spectroscopy identifies sulfate ester vibrations (~1200–1300 cm⁻¹). Mass spectrometry (EI-MS) detects molecular ions and fragmentation patterns, such as loss of the 2,2,2-trichloroethyl group (m/z 145) .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence the stability of sulfate diesters?

Chlorine substituents reduce electron density on the sulfate ester oxygen, shortening CAr–O bonds (e.g., 1.405 Å in tetrachloro derivatives vs. 1.431 Å in non-chlorinated analogs). This stabilizes the compound against hydrolysis but may increase reactivity in biological systems due to enhanced leaving-group potential .

Q. What computational tools predict conformational flexibility and toxicity?

Density functional theory (DFT) calculates dihedral angles between aromatic rings, which correlate with affinity for cellular targets. For example, planar conformations (dihedral angle ~0°) in hydroxylated PCBs increase binding to estrogen receptors. Observed angles (e.g., 4.9°) deviate from calculated values (41.2°) due to crystal packing effects, suggesting dynamic flexibility in solution .

Q. How are contradictions in bond-length data resolved across studies?

Variations in CAr–O bond lengths arise from crystallographic resolution limits and substituent effects. Comparative analysis using high-resolution SC-XRD (e.g., 0.84 Å resolution) and neutron diffraction can resolve discrepancies. Statistical validation via R-factor convergence (R < 0.05) ensures reliability .

Q. What strategies mitigate chemical instability during metabolite analysis?

Derivatization with 2,2,2-trichloroethyl groups enhances stability for gas chromatography-mass spectrometry (GC-MS). Protection prevents sulfate monoester degradation, enabling detection of PCB metabolites in biological matrices like urine and serum .

Q. How do dihedral angles inform structure-toxicity relationships?

Near-planar conformations (e.g., dihedral angle <5°) mimic endogenous ligands like estradiol, promoting interactions with nuclear receptors. Non-planar analogs show reduced binding, linking conformational rigidity to endocrine-disrupting potential .

Q. What methods validate analytical protocols for sulfate metabolites?

GC-MS with selected ion monitoring (SIM) quantifies derivatives using internal standards (e.g., fluorine-tagged analogs). Validation includes spike-recovery experiments in rat serum (recovery: 85–110%) and limit-of-detection studies (LOD: 0.1 ng/mL) .

Q. How is sulfation applied in synthesizing bioactive molecules?

2,2,2-Trichloroethyl sulfate serves as a protecting group in glycosaminoglycan synthesis (e.g., chondroitin sulfate). Steglich esterification with DMAP enables regioselective sulfation of hydroxyl groups, critical for studying heparin-protein interactions .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.